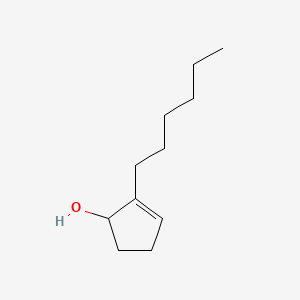

2-Hexylcyclopent-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

56239-91-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-hexylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8,11-12H,2-7,9H2,1H3 |

InChI Key |

VESRTLCRBMYPCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexylcyclopent 2 En 1 Ol and Its Direct Precursors

Strategic Retrosynthetic Analyses for the 2-Hexylcyclopent-2-en-1-ol Skeleton

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For 2-hexylcyclopent-2-en-1-ol, the primary disconnection occurs at the alcohol functional group, identifying 2-hexylcyclopent-2-en-1-one as the direct precursor. This transformation from the ketone to the alcohol can be readily achieved through reduction.

Further disconnection of 2-hexylcyclopent-2-en-1-one involves breaking the carbon-carbon bonds of the cyclopentenone ring. Key retrosynthetic approaches include:

Disconnection of the α,β-unsaturated system: This leads to precursors suitable for aldol (B89426) condensation reactions. Cleaving the double bond suggests two simpler carbonyl-containing fragments that can be joined to form the five-membered ring. libretexts.org

Ring-closing disconnections: These approaches point towards linear precursors that can undergo intramolecular cyclization to form the cyclopentenone skeleton.

Grignard-based disconnections: This strategy involves breaking the bond between the hexyl group and the cyclopentenone ring, suggesting the use of a hexyl Grignard reagent and a suitable cyclopentenone electrophile.

Synthesis of 2-Hexylcyclopent-2-en-1-one and Related Cyclopentenone Intermediates

The formation of the 2-hexylcyclopent-2-en-1-one skeleton is the cornerstone of synthesizing the target alcohol. Various synthetic strategies have been developed to construct this crucial intermediate.

Intramolecular Cyclization Reactions in Cyclopentenone Formation

Intramolecular cyclization offers an efficient route to cyclopentenone structures from linear precursors. This can be achieved through several methods:

Acid-catalyzed cyclization: In the presence of a strong acid like triflic acid, certain enones can undergo intramolecular transformation to form indanone derivatives. beilstein-journals.org Similarly, phosphoric acid has been used to catalyze the cyclodehydration of lactones to produce cyclopentenones. google.com

Base-catalyzed cyclization: Transition-metal-free, base-catalyzed intramolecular cyclization of compounds like 2-ynylphenols can yield benzofuran (B130515) derivatives, demonstrating the utility of base-mediated ring closure. rsc.org

From 1,4-diketones: The ozonolytic oxidation of specific triterpenoids can lead to the formation of a 1,4-diketone fragment, which can then undergo regioselective cyclization under acidic or basic conditions to yield cyclopentenone derivatives. mdpi.com

| Starting Material Type | Reagent/Catalyst | Product Type | Ref. |

| Enones | Triflic Acid | Indanones | beilstein-journals.org |

| Lactones | Phosphoric Acid | Cyclopentenones | google.com |

| 2-ynylphenols | Cesium Carbonate | Benzofurans | rsc.org |

| 1,4-Diketones | Acid or Base | Cyclopentenones | mdpi.com |

Aldol Condensation Strategies for Cyclopentenone Ring Construction

Aldol condensation is a powerful carbon-carbon bond-forming reaction widely used in the synthesis of α,β-unsaturated ketones, including cyclopentenones. isca.mewikipedia.orgmagritek.com The reaction typically involves the base- or acid-catalyzed reaction between two carbonyl compounds. magritek.comsigmaaldrich.com

In a typical synthesis of a cyclopentenone derivative via aldol condensation, a diketone can be reacted with a ketone possessing an α-hydrogen in the presence of a base like sodium hydroxide. isca.me The choice of reactants is crucial, as a crossed aldol condensation between two different carbonyl compounds can lead to a mixture of products. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Benzil | Acetone | Sodium Hydroxide | 2-Cyclopentene-1-one derivative | isca.me |

| Aldehyde | Ketone | Acid or Base | β-hydroxy aldehyde/ketone | sigmaaldrich.com |

| Two Carbonyl Moieties | Acid or Base | Conjugated enone | wikipedia.org |

Application of Grignard Reagents in Cyclopentenone Precursor Synthesis

Grignard reagents are highly versatile nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds. masterorganicchemistry.com Their application in the synthesis of cyclopentenone precursors is significant.

One common strategy involves the conjugate addition of a Grignard reagent to a cyclopentenone precursor. For instance, copper-catalyzed conjugate addition of a Grignard reagent to a cyclopentenone is a key step in the synthesis of prostaglandins (B1171923). researchgate.net The reaction of cyclopentenones with Grignard reagents followed by reduction steps is a viable pathway to synthesize compounds like 2-hexylcyclopent-2-en-1-ol. ontosight.ai Additionally, bis-Grignard reagents have been utilized for the direct synthesis of spirocyclopentanes. baranlab.org

Transition Metal-Catalyzed Cyclization Approaches for Cyclopentenone Skeletons

Transition metal catalysis provides efficient and selective methods for constructing complex cyclic molecules like cyclopentenones. rsc.org

Rhodium-catalyzed reactions: Rhodium catalysts are effective in the intramolecular hydroacylation of 4-alkynals to yield cyclopentenones. organic-chemistry.org They also catalyze the cyclization of α-diazo ketones with tethered alkyne units. mdpi.com

Nickel-catalyzed cycloadditions: Nickel catalysts can facilitate the formal [3+2] cycloaddition between cyclopropanone (B1606653) and alkynes, providing access to 2,3-disubstituted cyclopentenones. semanticscholar.org Nickel-catalyzed asymmetric cyclization of carbonyl-alkynes is another emerging method. bohrium.com

Molybdenum-mediated reactions: Molybdenum-based catalysts have been used in the cyclocarbonylation of allenynes to produce α-alkylidene cyclopentenones. pitt.edu

| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |

| Rhodium | Intramolecular Hydroacylation | 4-Alkynals | Cyclopentenones | organic-chemistry.org |

| Rhodium | Cyclization | α-Diazo ketones and alkynes | Substituted cyclopentenones | mdpi.com |

| Nickel | [3+2] Cycloaddition | Cyclopropanone and alkynes | 2,3-Disubstituted cyclopentenones | semanticscholar.org |

| Nickel | Asymmetric Cyclization | Carbonyl-alkynes | Enantiomerically enriched cyclopentenones | bohrium.com |

| Molybdenum | Cyclocarbonylation | Allenynes | α-Alkylidene cyclopentenones | pitt.edu |

Rearrangement Reactions (e.g., Piancatelli Rearrangement) in Cyclopentenone Synthesis

Rearrangement reactions offer unique pathways to cyclopentenone structures. The Piancatelli rearrangement is a prominent example, involving the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgthieme-connect.com This reaction proceeds through a 4π electrocyclization mechanism. wikipedia.org

The starting 2-furylcarbinols are often synthesized from furfural (B47365), a renewable resource, via a Grignard reaction. wikipedia.org The Piancatelli rearrangement has been applied to the synthesis of various functionalized cyclopentenones and is particularly valuable in natural product synthesis. wikipedia.orgrsc.orgresearchgate.net The reaction can be catalyzed by various acids, including Lewis acids like DyCl3 under microwave activation. rsc.orgresearchgate.net

Diels-Alder Cycloaddition Strategies for Functionalized Cyclopentenone Frameworks

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, which can be further manipulated to yield cyclopentenone derivatives. wiley.comresearchgate.net This cycloaddition, followed by a retro-Diels-Alder reaction, provides a pathway to functionalized cyclopentenones. wiley.com For instance, activated furans can undergo Diels-Alder cycloadditions with various cycloalkenones to form 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net These adducts can then be transformed into polyfunctionalized cyclopentanones. wiley.comresearchgate.net The use of Lewis acids and trapping agents like maleic anhydride (B1165640) can facilitate the retro-Diels-Alder step under mild conditions. thieme-connect.com

Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions of styrenyl derivatives also offer a route to functionalized cyclopenta[b]naphthalenes, which can be precursors to cyclopentanone (B42830) products. nih.gov This method is tolerant of various functional groups and substitution patterns. nih.gov

Conversion of 2-Hexylcyclopent-2-en-1-one to 2-Hexylcyclopent-2-en-1-ol

The transformation of 2-hexylcyclopent-2-en-1-one to 2-hexylcyclopent-2-en-1-ol is a critical step that can be achieved through several reductive methods. The choice of method often depends on the desired stereochemistry of the final product.

The stereoselective reduction of the carbonyl group in α,β-unsaturated ketones like 2-hexylcyclopent-2-en-1-one can be accomplished using various reducing agents. Sodium borohydride (B1222165) in trifluoroacetic acid has been shown to be a highly stereoselective reducing system for related indole-containing cyclic ketones, yielding the all-cis product in high yield. clockss.org The use of chiral metal catalysts in transfer hydrogenation reactions is another approach to achieve stereochemical control. almacgroup.com

Organocatalytic methods have also been developed for the enantioselective reduction of α,β-unsaturated aldehydes and ketones. caltech.edu For instance, imidazolidinone catalysts can activate the enone system towards conjugate reduction by a Hantzsch dihydropyridine, offering a metal-free alternative for stereoselective reduction. caltech.edu

Catalytic hydrogenation is a common method for the reduction of alkenes and alkynes. libretexts.orglibguides.com For α,β-unsaturated ketones, the conditions of the hydrogenation can be tuned to selectively reduce the carbon-carbon double bond, the carbonyl group, or both. Using a standard catalyst like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas typically leads to the reduction of both the double bond and the carbonyl, yielding the saturated alcohol. libguides.commasterorganicchemistry.com

To achieve selective reduction of the carbonyl group while preserving the double bond, or vice versa, specialized catalysts are often required. For example, Lindlar's catalyst is used for the partial hydrogenation of alkynes to cis-alkenes and can sometimes be applied to preserve double bonds in other contexts. libretexts.org The stereoselectivity of catalytic hydrogenation is typically syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Table 1: Comparison of Reduction Methods for Cyclopentenones

| Method | Reagents/Catalyst | Selectivity | Key Features |

| Sodium Borohydride Reduction | NaBH₄, CF₃COOH | High stereoselectivity (all-cis for related systems) clockss.org | Effective for indolic systems; requires acidic conditions. clockss.org |

| Transfer Hydrogenation | Chiral metal catalyst, H-donor | Enantioselective | Allows for asymmetric synthesis of chiral alcohols. almacgroup.com |

| Organocatalytic Reduction | Imidazolidinone catalyst, Hantzsch ester | Enantioselective | Metal-free; LUMO-lowering activation. caltech.edu |

| Catalytic Hydrogenation | Pd/C, Pt, or Ni, H₂ | Reduces both C=C and C=O | Non-selective reduction to saturated alcohol. libguides.commasterorganicchemistry.com |

Biocatalytic and Chemo-Enzymatic Approaches in 2-Hexylcyclopent-2-en-1-ol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. unimore.itunipd.it Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. unipd.itmdpi.com

Ene-reductases (ERs) from the "old yellow enzyme" (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. mdpi.comresearchgate.netacs.org Non-conventional yeasts (NCYs) have been shown to be effective biocatalysts for the reduction of α,β-unsaturated ketones like 2-methyl-cyclopentenone, often with high conversion yields. mdpi.com These yeasts can exhibit high chemoselectivity for the reduction of the C=C bond, with moderate stereoselectivity for the resulting ketone. unimore.it

Carbonyl reductases (CREDs) are another class of enzymes that can be used for the stereoselective reduction of the carbonyl group in ketones to produce chiral alcohols. almacgroup.com The combination of ene-reductases and carbonyl reductases in a multi-enzymatic system can allow for the conversion of α,β-unsaturated ketones to saturated chiral alcohols in a one-pot process. acs.org

Table 2: Biocatalytic Reduction of Cyclopentenone Derivatives

| Enzyme Class | Substrate Type | Product | Key Characteristics |

| Ene-Reductases (OYE family) | α,β-Unsaturated ketones mdpi.com | Saturated ketones mdpi.com | High chemoselectivity for C=C bond reduction; flavin-dependent. mdpi.com |

| Carbonyl Reductases (CREDs) | Ketones almacgroup.com | Chiral alcohols almacgroup.com | High enantioselectivity for C=O reduction; requires cofactor regeneration. almacgroup.com |

| Non-Conventional Yeasts (NCYs) | α,β-Unsaturated ketones unimore.itmdpi.com | Saturated ketones unimore.it | Whole-cell biocatalysts; high conversion yields. mdpi.com |

Baeyer-Villiger monooxygenases (BVMOs) are flavoenzymes that catalyze the oxidation of ketones to esters or lactones. unipd.itmdpi.comcdnsciencepub.com While generally not active towards α,β-unsaturated ketones, some BVMOs have been shown to oxidize these substrates. rsc.org For instance, cyclopentanone monooxygenase (CPMO) from Comamonas sp. can oxidize 5-hexyl-2-cyclopenten-1-one. rsc.org Engineered BVMOs with altered substrate specificities and enhanced enantioselectivities are also being developed. acs.org

These enzymes can be used in multi-enzymatic cascade reactions. For example, an alcohol dehydrogenase (ADH) can oxidize an alcohol to a ketone, which is then oxidized by a BVMO to a lactone, with an integrated cofactor regeneration system. mdpi.com This approach allows for the synthesis of complex molecules from simple precursors in a one-pot reaction.

Optimization of Reaction Conditions for Improved Yields and Selectivity in 2-Hexylcyclopent-2-en-1-ol Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of 2-hexylcyclopent-2-en-1-ol. This involves a careful consideration of various parameters in both the synthesis of the precursor, 2-hexylcyclopent-2-en-1-one, and its subsequent reduction. While specific detailed research findings and comprehensive data tables for the optimization of 2-hexylcyclopent-2-en-1-ol synthesis are not extensively available in publicly accessible literature, general principles derived from similar reactions provide a strong framework for optimization.

A primary route to 2-hexylcyclopent-2-en-1-ol involves the 1,2-addition of a hexyl Grignard reagent to cyclopent-2-en-1-one, followed by reduction of the resulting intermediate. The selectivity of the Grignard reaction is a critical factor. Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, leading to the desired allylic alcohol precursor. However, 1,4-conjugate addition can be a competing side reaction.

Key Optimization Parameters:

Temperature: Low temperatures, often in the range of -78 °C to 0 °C, are typically employed during the Grignard reaction to enhance 1,2-selectivity and minimize side reactions.

Solvent: The choice of solvent can influence the reactivity and selectivity of the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard.

Catalysts: The addition of certain catalysts can significantly improve the selectivity of the Grignard addition. For instance, copper salts are known to promote 1,4-addition, so their presence would be undesirable if the 1,2-adduct is the target. Conversely, for the synthesis of related cyclopentenols, copper-catalyzed 1,2-addition of Grignard reagents to enones has been developed, suggesting that specific copper-ligand systems could potentially be optimized for this transformation.

Reducing Agent: For the reduction of 2-hexylcyclopent-2-en-1-one to 2-hexylcyclopent-2-en-1-ol, various reducing agents can be used. The choice of reagent will affect the yield and potentially the stereoselectivity of the reaction. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stoichiometry of the reducing agent needs to be carefully controlled to ensure complete conversion without over-reduction or side reactions. For analogous reductions of cyclopentanone derivatives, yields are typically reported to be in the range of 60-85%, depending on the complexity of the substrate.

Stereoselectivity: For the synthesis of a specific stereoisomer of 2-hexylcyclopent-2-en-1-ol, asymmetric synthesis methods are required. This can be achieved by using chiral catalysts or auxiliaries. For example, in the synthesis of a similar compound, 2-methylcyclopent-2-en-1-ol, asymmetric reduction of the corresponding enone using a chiral ruthenium complex, (R)-BINAP-Ru, has been shown to achieve high enantiomeric excess. This indicates that similar catalytic systems could be explored for the enantioselective synthesis of 2-hexylcyclopent-2-en-1-ol.

Detailed Research Findings:

Detailed research on the optimization of the synthesis of 2-hexylcyclopent-2-en-1-ol itself is limited in readily available scientific literature. However, studies on the synthesis of other substituted cyclopentenols provide valuable insights. For instance, research on the copper-catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones highlights the potential for developing highly selective methods. These studies emphasize the importance of the ligand, the copper source, and the reaction temperature in controlling both the yield and the enantioselectivity.

The following interactive data table summarizes the general effects of various reaction parameters on the synthesis of substituted cyclopentenols, which can be extrapolated to the synthesis of 2-hexylcyclopent-2-en-1-ol.

| Parameter | Condition | Expected Outcome on Yield/Selectivity | Rationale |

| Grignard Reaction | |||

| Temperature | Low (-78 to 0 °C) | Increased 1,2-selectivity | Favors kinetic control, reducing the likelihood of the thermodynamically favored 1,4-addition product. |

| High | Decreased 1,2-selectivity | May lead to a mixture of 1,2- and 1,4-addition products. | |

| Catalyst | None | Good 1,2-selectivity | Grignard reagents inherently favor 1,2-addition. |

| Cu(I) salts | Increased 1,4-selectivity | Copper catalysts are known to promote conjugate addition. | |

| Reduction Step | |||

| Reducing Agent | NaBH₄ | Good yield, moderate selectivity | A mild and common reducing agent for ketones. |

| LiAlH₄ | High yield | A stronger reducing agent, ensuring complete conversion but may be less selective. | |

| Chiral Catalyst (e.g., (R)-BINAP-Ru) | High enantioselectivity | Enables the synthesis of a specific enantiomer. | |

| Stoichiometry | Excess reducing agent | May lead to side reactions | Can potentially reduce other functional groups if present. |

| Stoichiometric amount | Optimal for yield and purity | Ensures complete conversion of the ketone without excess reagent causing side reactions. |

Further research and detailed experimental studies are necessary to establish the optimal conditions for the high-yield and selective synthesis of 2-hexylcyclopent-2-en-1-ol.

Stereochemical Control and Enantioselective Synthesis of 2 Hexylcyclopent 2 En 1 Ol

Diastereoselective Synthesis Pathways and Their Control

The synthesis of 2-Hexylcyclopent-2-en-1-ol can result in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The control over which diastereomer is preferentially formed is a critical aspect of synthetic efficiency. Diastereoselectivity in the synthesis of substituted cyclopentenols is often dictated by the steric and electronic properties of the reactants and the reaction conditions.

One common pathway to cyclopentenols involves the 1,2-addition of a nucleophile to a cyclopentenone precursor. In the case of 2-Hexylcyclopent-2-en-1-ol, this would involve the addition of a hydride or an organometallic reagent to 2-hexylcyclopent-2-en-1-one. The direction of nucleophilic attack, either syn or anti to the existing substituent on the cyclopentene (B43876) ring, determines the resulting diastereomer.

The steric bulk of the nucleophile and the substituent on the ring are primary factors influencing this selectivity. For instance, a bulky nucleophile will preferentially attack from the less hindered face of the cyclopentenone, leading to a higher diastereomeric ratio. Similarly, a larger substituent on the ring will more effectively direct the incoming nucleophile to the opposite face. The choice of solvent can also play a role, as it can influence the effective size of the nucleophile and the conformation of the substrate.

Enantioselective Organocatalytic Hydrogenation Strategies

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. princeton.edu Enantioselective organocatalytic hydrogenation, specifically transfer hydrogenation, is a prominent strategy for the asymmetric reduction of α,β-unsaturated carbonyl compounds, such as 2-hexylcyclopent-2-en-1-one, to produce chiral alcohols like 2-Hexylcyclopent-2-en-1-ol. princeton.eduwikipedia.org

This approach often utilizes a chiral amine catalyst, such as an imidazolidinone, which activates the enone towards reduction by forming a chiral iminium ion. princeton.educaltech.edu A hydrogen donor, typically a Hantzsch ester, then delivers a hydride to the β-position of the activated substrate. princeton.edursc.org The stereochemical outcome is controlled by the chiral environment created by the organocatalyst, which directs the hydride addition to one of the two enantiotopic faces of the double bond.

A key advantage of this method is the ability to achieve high enantioselectivity with low catalyst loadings under mild reaction conditions. rsc.org Furthermore, the operational simplicity and the stability of the reagents make it an attractive and practical approach for synthesizing enantiomerically enriched cyclopentenols. caltech.edu

Development and Application of Chiral Catalysts for Asymmetric Synthesis (e.g., Chiral Palladium Complexes)

The development of chiral metal-based catalysts has revolutionized asymmetric synthesis. sigmaaldrich.com Chiral palladium complexes, among others, have proven to be highly effective in a variety of enantioselective transformations. While direct application to 2-hexylcyclopent-2-en-1-ol synthesis might be less common than reduction methods, the principles are broadly applicable to the synthesis of chiral cyclopentane (B165970) derivatives.

For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. A related strategy could involve the use of a chiral palladium catalyst to functionalize a cyclopentene precursor, thereby setting the stereochemistry that is carried through to the final 2-hexylcyclopent-2-en-1-ol product. The ligand attached to the palladium center is crucial for inducing asymmetry. Chiral phosphine (B1218219) ligands, such as those derived from BINAP or other atropisomeric biaryls, create a chiral pocket around the metal center, influencing the facial selectivity of the reaction.

The effectiveness of these catalysts is often dependent on the careful tuning of the ligand's electronic and steric properties to match the specific substrate and reaction.

Asymmetric Reduction Techniques for Cyclopentenone Precursors (e.g., (R)-BINAP-Ru Complexes)

One of the most reliable and widely used methods for the asymmetric synthesis of chiral alcohols is the catalytic hydrogenation of prochiral ketones using chiral ruthenium complexes. nrochemistry.com For the synthesis of enantiomerically pure 2-Hexylcyclopent-2-en-1-ol, the asymmetric reduction of its precursor, 2-hexylcyclopent-2-en-1-one, is a key strategy.

Complexes of ruthenium with the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective for this transformation. nrochemistry.comorgsyn.orggoogle.com The catalyst, often in the form of [(R)-BINAP]RuCl₂, can selectively reduce the carbonyl group of the cyclopentenone to the corresponding alcohol with high enantioselectivity. nrochemistry.comnih.gov The (R)-BINAP ligand creates a C₂-symmetric chiral environment that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. nrochemistry.com

The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent and reaction conditions can influence both the reaction rate and the enantiomeric excess (e.e.) of the product. nrochemistry.com This method is highly valued for its high efficiency and the predictability of the stereochemical outcome based on the chirality of the BINAP ligand used. harvard.edu

Influence of Solvent Polarity and Steric Hindrance on Stereochemical Outcomes

The solvent in which a reaction is conducted can have a profound impact on its stereochemical course. purdue.edu Solvent polarity, in particular, can influence the stability of charged intermediates and transition states, thereby affecting the activation energies of competing diastereomeric or enantiomeric pathways. physchemres.org

In the context of synthesizing 2-Hexylcyclopent-2-en-1-ol, increasing solvent polarity can accelerate reactions that proceed through polar intermediates. physchemres.org For instance, in the nucleophilic addition to a cyclopentenone, a more polar solvent can better solvate and stabilize the developing negative charge on the oxygen atom in the transition state. This stabilization can alter the energy landscape and potentially enhance the diastereoselectivity of the reaction. Molecular dynamics simulations have shown that solvent polarity can modulate conformational changes, favoring conformers with dipoles that better match the solvent's character. purdue.edu

Steric hindrance is another critical factor that governs stereoselectivity. pdx.edu In the synthesis of 2-Hexylcyclopent-2-en-1-ol, the hexyl group at the C2 position of the cyclopentenone ring presents a significant steric barrier. This hindrance directs the approach of incoming reagents, such as nucleophiles or catalysts, to the less hindered face of the molecule. The interplay between the steric demands of the substrate and the reagent is a key determinant of the diastereomeric and enantiomeric outcome. For example, in a reduction reaction, a sterically demanding reducing agent will exhibit higher facial selectivity due to the pronounced steric clash with the hexyl group.

| Factor | Influence on Stereochemical Outcome | Example in Cyclopentenol (B8032323) Synthesis |

| Solvent Polarity | Can stabilize polar transition states, potentially altering the energy difference between diastereomeric pathways. purdue.eduphyschemres.org | In a nucleophilic addition to 2-hexylcyclopent-2-en-1-one, a polar solvent might favor the transition state leading to the anti diastereomer. |

| Steric Hindrance | Directs the approach of reagents to the less sterically encumbered face of the substrate. pdx.edu | The hexyl group on the cyclopentenone ring forces a reducing agent to attack from the opposite face, leading to high diastereoselectivity. |

Kinetic Resolution Methods in Cyclopentenol Synthesis

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.govntnu.edu.tw This method can be applied to the synthesis of enantiomerically pure 2-Hexylcyclopent-2-en-1-ol from its racemic form.

In a typical kinetic resolution scenario, a chiral catalyst would selectively catalyze a reaction on one enantiomer of racemic 2-hexylcyclopent-2-en-1-ol, leaving the other enantiomer unreacted. For example, an acylation reaction catalyzed by a chiral lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiopure alcohol.

Alternatively, kinetic resolution can be applied to precursors. For instance, a racemic mixture of a cyclopentene derivative could undergo a reaction where a chiral catalyst preferentially converts one enantiomer to the desired product or an intermediate, leaving the other enantiomer of the starting material behind. ntnu.edu.twrsc.org The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor is essential for obtaining both the product and the recovered starting material with high enantiomeric purity. acs.orgfigshare.com

| Method | Description | Application to Cyclopentenol Synthesis |

| Enzymatic Resolution | Utilizes an enzyme (e.g., lipase) to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic alcohol. | Racemic 2-hexylcyclopent-2-en-1-ol could be resolved by selective enzymatic acylation of one enantiomer. |

| Catalytic Kinetic Resolution | Employs a chiral catalyst to preferentially react with one enantiomer of a racemic starting material. acs.orgfigshare.com | A chiral catalyst could be used to selectively oxidize one enantiomer of racemic 2-hexylcyclopent-2-en-1-ol, leaving the other enantiomer untouched. |

Chemical Reactivity and Transformation Studies of 2 Hexylcyclopent 2 En 1 Ol

Reactivity of the Cyclopentene (B43876) Double Bond

The endocyclic double bond in 2-hexylcyclopent-2-en-1-ol is a site of significant chemical reactivity, susceptible to a range of addition reactions.

Electrophilic Addition Reactions (e.g., Epoxidation)

The double bond of 2-hexylcyclopent-2-en-1-ol can undergo electrophilic addition reactions, with epoxidation being a prominent example. The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. A key aspect of this reaction is the diastereoselectivity, which is influenced by the directing effect of the adjacent allylic hydroxyl group. ox.ac.uknih.gov

In related systems, the epoxidation of allylic alcohols often proceeds with high diastereoselectivity, where the epoxide is formed on the same face as the hydroxyl group. researchgate.net This is attributed to the formation of a hydrogen bond between the hydroxyl group and the peroxy acid in the transition state, which directs the delivery of the oxygen atom. For 2-hexylcyclopent-2-en-1-ol, this would likely lead to the formation of a syn-epoxide. nih.gov The use of vanadium-based catalysts in combination with an oxidant like tert-butyl hydroperoxide can also achieve highly diastereoselective epoxidations of allylic alcohols. nih.gov

Table 1: Expected Products of Electrophilic Addition to 2-Hexylcyclopent-2-en-1-ol

| Reagent | Expected Major Product | Reaction Type |

| m-CPBA | syn-2-Hexyl-5,6-epoxycyclopentan-1-ol | Epoxidation |

| HBr | 2-Bromo-2-hexylcyclopentan-1-ol | Hydrobromination |

| Br₂ | 2,3-Dibromo-2-hexylcyclopentan-1-ol | Bromination |

Cycloaddition Chemistry

The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding via a syn-addition, where the substituents on the dienophile maintain their relative stereochemistry in the product. masterorganicchemistry.com The reaction of 2-hexylcyclopent-2-en-1-ol with a simple diene like 1,3-butadiene (B125203) would be expected to yield a bicyclic adduct. Lewis acid catalysis can be employed to enhance the rate and selectivity of Diels-Alder reactions involving cyclic enones. researchgate.net

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group in 2-hexylcyclopent-2-en-1-ol is a versatile functional handle for various transformations, including esterification and etherification.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid or base catalyst. researchgate.netmedcraveonline.com For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Lipase-catalyzed transesterification has also been shown to be an effective method for the esterification of similar primary and secondary alcohols. researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods. For example, the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the alkoxide followed by reaction with an alkyl halide, would yield the corresponding ether. The reactivity of alcohols in etherification reactions can be influenced by steric hindrance around the hydroxyl group. researchgate.net

Reactivity of 2-Hexylcyclopent-2-en-1-one as a Precursor

2-Hexylcyclopent-2-en-1-one is a key precursor to 2-hexylcyclopent-2-en-1-ol, and its reactivity is centered around the α,β-unsaturated ketone moiety. nih.gov

Nucleophilic Addition to the Carbonyl Moiety

The α,β-unsaturated system of 2-hexylcyclopent-2-en-1-one offers two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The type of addition is largely dependent on the nature of the nucleophile.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com In contrast, softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. chemistrysteps.comchem-station.com This reaction is a powerful method for carbon-carbon bond formation at the β-position. The resulting enolate intermediate can be trapped with an electrophile, allowing for further functionalization. chem-station.com

The Baylis-Hillman reaction is another important transformation involving the α-position of cyclopentenones. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the α-position of the enone with an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219), to form a functionalized allylic alcohol. organic-chemistry.orgresearchgate.net

Table 2: Expected Products of Nucleophilic Addition to 2-Hexylcyclopent-2-en-1-one

| Reagent | Expected Major Product | Addition Type |

| CH₃MgBr | 1-Methyl-2-hexylcyclopent-2-en-1-ol | 1,2-Addition |

| (CH₃)₂CuLi | 3-Methyl-2-hexylcyclopentan-1-one | 1,4-Conjugate Addition |

| Acetaldehyde, DABCO | 2-(1-Hydroxyethyl)-2-hexylcyclopent-2-en-1-one | Baylis-Hillman Reaction |

Oxidation Reactions of the Cyclopentenone System

The cyclopentenone ring system can be subject to oxidative cleavage under certain conditions. For instance, oxidation of similar cyclic ketones, such as cyclohexanone, with strong oxidizing agents can lead to the cleavage of the ring to form dicarboxylic acids. researchgate.net The presence of the double bond and the alkyl substituent in 2-hexylcyclopent-2-en-1-one would likely influence the outcome of such reactions. Additionally, cyclopentenone isoprostanes, which share the same core structure, are known to be highly reactive products of lipid peroxidation. nih.gov

Conjugate Addition Reactions

Conjugate addition, often referred to as Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. nih.govmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organicchemistrytutor.com For the carbon skeleton of 2-hexylcyclopent-2-en-1-ol, conjugate addition reactions are characteristic of its corresponding α,β-unsaturated ketone, 2-hexylcyclopent-2-en-1-one . The allylic alcohol itself is not a suitable substrate for direct conjugate addition, as the hydroxyl group is not sufficiently electron-withdrawing to activate the carbon-carbon double bond for nucleophilic attack at the β-position. Therefore, studies on conjugate addition for this system invariably involve the enone structure.

The transformation of 2-hexylcyclopent-2-en-1-ol to 2-hexylcyclopent-2-en-1-one, a common fragrance ingredient also known as dihydrojasmone, renders the β-carbon of the cyclopentenone ring electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comnih.gov This reactivity is crucial for the synthesis of various derivatives, particularly 3-substituted 2-hexylcyclopentanones, which are valuable intermediates in the fragrance industry and other areas of chemical synthesis. youtube.com

Research Findings

Research into the conjugate addition reactions of 2-hexylcyclopent-2-en-1-one and its close analogs, like 2-alkyl-2-cyclopentenones, has explored a variety of nucleophiles, including carbon, nitrogen, and sulfur-based species.

Carbon Nucleophiles: The addition of carbon-based nucleophiles is a cornerstone for extending the carbon framework. Organocuprates (Gilman reagents) are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated ketones, generally affording the conjugate addition product exclusively, whereas stronger nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition to the carbonyl group. chemistrysteps.commasterorganicchemistry.com The reaction of a lithium diorganocopper reagent with a 2-alkyl-2-cyclopentenone proceeds via the formation of a copper-containing intermediate to yield the corresponding 3-substituted cyclopentanone (B42830). chemistrysteps.com

Stabilized carbanions, such as those derived from dialkyl malonates, are also classic Michael donors. masterorganicchemistry.com The addition of dimethyl malonate to 2-pentylcyclopent-2-en-1-one, an analog of the hexyl-substituted target, has been demonstrated using a chiral phase-transfer catalyst, highlighting the importance of this reaction in asymmetric synthesis. buchler-gmbh.com Such reactions are typically performed in the presence of a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. masterorganicchemistry.com

Nitrogen and Sulfur Nucleophiles: Amines and thiols are common heteroatomic nucleophiles that readily participate in conjugate additions with enones. masterorganicchemistry.comyoutube.com The addition of primary and secondary amines leads to β-amino ketones. youtube.com The conjugate addition of thiols, known as the thia-Michael reaction, is a highly efficient method for forming carbon-sulfur bonds and can often be performed under mild, base-catalyzed, or even catalyst-free conditions in aqueous media. acsgcipr.orgsrce.hr

The table below summarizes representative conjugate addition reactions performed on 2-hexylcyclopent-2-en-1-one or its close structural analogs, showcasing the diversity of nucleophiles and reaction conditions employed.

Interactive Data Table: Conjugate Addition Reactions

| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Reagent | Solvent | Temperature | Product | Yield (%) | Ref. |

| 2-Cyclopenten-1-one | Dimethyl Malonate | Chiral Diamine / TFA | Methanol | Room Temp. | Dimethyl 2-(3-oxocyclopentyl)malonate | 95 | nii.ac.jp |

| 2-Pentylcyclopent-2-en-1-one | Dimethyl Malonate | (8α,9R)-1-(9-Anthracenylmethyl)-9-hydroxy-6′- methoxy-cinchonanium chloride / Cs₂CO₃ | Toluene | Room Temp. | Dimethyl 2-((1R,2S)-3-oxo-2-pentylcyclopentyl)malonate | 92 | buchler-gmbh.com |

| 2-Cyclohexenone | Lithium Dimethylcuprate ((CH₃)₂CuLi) | None | Diethyl Ether | -78 °C to RT | 3-Methylcyclohexanone | 98 | wikipedia.org |

| α,β-Unsaturated Ketone | Thiol (R-SH) | Base (e.g., Et₃N) or Catalyst-Free | Water or Organic Solvent | Room Temp. | β-Thioether Ketone | High | acsgcipr.org |

| Cyclohex-2-en-1-one | Methylamine | None | Methanol | Not specified | 3-(Methylamino)cyclohexan-1-one | Not specified | youtube.com |

Research on Derivatives and Analogues of 2 Hexylcyclopent 2 En 1 Ol

Synthesis and Investigation of Prostaglandin (B15479496) Analogues Incorporating Cyclopentenol (B8032323) Structures

The cyclopentane (B165970) skeleton is a core structural feature of prostaglandins (B1171923), a class of biologically important lipid compounds. Consequently, substituted cyclopentenes and cyclopentenols like 2-hexylcyclopent-2-en-1-ol are valuable starting materials and intermediates in the synthesis of prostaglandin analogues. oup.com The synthesis of these complex molecules is a significant challenge due to the presence of a cyclopentanone (B42830) skeleton, an α-chain, an ω-chain, and a β-hydroxyketone moiety that is prone to dehydration. oup.com

Researchers have developed numerous strategies to achieve stereoselective synthesis of the substituted cyclopentane core, which is a key challenge. oup.com One innovative approach involves an "A-->J prostaglandin swap," which converts A-type prostaglandins into J-type prostaglandins. This method utilizes an efficient 1,3-allylic transposition of the C-9 hydroxyl group in a cyclopentane intermediate, employing selenium chemistry and a oup.comnih.gov sigmatropic rearrangement to furnish an advanced precursor for J2 synthesis. nih.gov

Other synthetic strategies include the copper-assisted conjugate addition of cycloalkenyllithium reagents to cyclopentenone intermediates to introduce side chains. nih.gov Furthermore, novel processes have been developed for the oxidation of olefins like cyclopentene (B43876) to yield key intermediates such as cis 2,3-epoxy-cyclopentan-1-ol, which serves as a starting material for a class of prostaglandin analogues where an oxa group replaces the C-7 methylene (B1212753) group. google.com These synthetic endeavors have led to the creation of a wide array of prostaglandin analogues, including those with potent anticancer activity and therapeutic uses such as the antiglaucoma drug Latanoprost (B1674536), an analogue of prostaglandin F2α. oup.com

Table 1: Key Intermediates and Synthetic Strategies for Prostaglandin Analogues

| Intermediate/Strategy | Description | Reference |

|---|---|---|

| Cyclopentenone Precursors | Used as the foundational structure for building the prostaglandin core through various addition and cyclization reactions. | oup.comnih.gov |

| cis 2,3-epoxy-cyclopentan-1-ol | A key starting material for a novel class of prostanoids, synthesized via the oxidation of cyclopentene. google.com | google.com |

| A-->J Prostaglandin Swap | A method involving a 1,3-allylic transposition of a hydroxyl group on the cyclopentane ring to switch between prostaglandin types. nih.gov | nih.gov |

Acetate (B1210297) Esters and Other Ester Derivatives of 2-Hexylcyclopent-2-en-1-ol

Esterification of the hydroxyl group is a common method for creating derivatives of alcohols like 2-hexylcyclopent-2-en-1-ol. The resulting esters can have altered physical and chemical properties. While specific research on the acetate ester of 2-hexylcyclopent-2-en-1-ol is not widely documented in the provided results, the formation and properties of acetate esters from structurally related alcohols are well-known.

Table 2: Examples of Structurally Related Ester Derivatives

| Compound Name | Parent Alcohol | Key Characteristics | Reference |

|---|---|---|---|

| (E)-hex-2-enyl acetate | (E)-hex-2-en-1-ol | Plant metabolite, flavoring agent. | nih.gov |

| 2-Ethylhexyl acetate | 2-Ethylhexan-1-ol | Water-white liquid, slow-evaporating solvent, used in perfumes and coatings. nih.goveastman.com | nih.goveastman.com |

Structural Modifications and Elucidation of Structure-Activity Relationships (SAR) in Related Cyclopentenoids

The study of structure-activity relationships (SAR) is crucial for understanding how a molecule's chemical structure influences its biological or chemical activity. For cyclopentenoids, which include jasmonoids and prostaglandins, structural modifications are systematically made to elucidate these relationships. By creating a series of analogues with targeted changes to the parent structure, researchers can identify the pharmacophore—the essential features responsible for activity.

In the context of prostaglandins, analogues are synthesized with variations in the cyclopentane ring and its side chains. For example, replacing a methylene group with an oxa group or removing a hydroxyl substituent can lead to compounds with different biological profiles, such as enhanced cytoprotective properties. google.com The synthesis of prostaglandin analogues often involves modifying the side chains attached to the cyclopentane ring to study their effect on receptor binding and biological response. nih.gov This systematic modification allows for the fine-tuning of a molecule's activity, selectivity, and potency. The development of therapeutically useful prostaglandin and prostacyclin analogues is a testament to the power of SAR studies in medicinal chemistry. acs.org

Table 3: Examples of Structural Modifications in Cyclopentenoids and Their Purpose

| Structural Modification | Purpose/Outcome | General Class | Reference |

|---|---|---|---|

| Alteration of side chains | To probe receptor binding pockets and modify biological activity and selectivity. | Prostaglandins | oup.comnih.gov |

| Introduction of heteroatoms (e.g., oxygen) | To create novel analogues with different physicochemical properties and biological activities. | Prostaglandins | google.com |

| Stereochemical variations | To determine the optimal spatial arrangement of functional groups for biological activity. | Prostaglandins | oup.com |

Heterocyclic Derivatives Incorporating the Cyclopentenol Scaffold

The cyclopentenol scaffold of 2-hexylcyclopent-2-en-1-ol can be used as a building block for the synthesis of heterocyclic compounds. The reactive sites—the hydroxyl group and the carbon-carbon double bond—can participate in a variety of chemical transformations to form rings containing atoms other than carbon, such as nitrogen or oxygen.

A common strategy to form heterocyclic derivatives from alcohols is through the synthesis of 1,2-amino alcohols. These versatile intermediates can serve as precursors for a wide range of heterocyclic structures. nih.gov For a cyclopentenol like 2-hexylcyclopent-2-en-1-ol, this could be achieved by first epoxidizing the double bond and subsequently opening the epoxide ring with an amine. The resulting amino alcohol derivative provides functional handles that can be used in cyclization reactions to form various heterocyclic systems, which are of great interest in medicinal chemistry due to their presence in numerous pharmaceuticals.

Table 4: Potential Heterocyclic Systems from Cyclopentenol-Derived Intermediates

| Intermediate | Potential Heterocyclic Ring System |

|---|---|

| Cyclopentane amino alcohol | Oxazolidinones, Pyrrolidines, Piperidines |

| Cyclopentane diol | Dioxolanes, Dioxanes |

Mechanistic Investigations in the Synthesis and Reactivity of 2 Hexylcyclopent 2 En 1 Ol

Elucidation of Reaction Mechanisms for Cyclopentene (B43876) Ring Formation

The formation of the cyclopentene ring in 2-hexylcyclopent-2-en-1-ol often involves intramolecular cyclization reactions. A common strategy is the intramolecular aldol (B89426) reaction of a 1,4-dicarbonyl compound. The mechanism proceeds through the formation of an enolate, which then attacks the other carbonyl group to form a five-membered ring. Subsequent dehydration leads to the formation of the α,β-unsaturated cyclopentenone, 2-hexyl-2-cyclopenten-1-one (B1196586). The reduction of this enone, for instance, using a reducing agent like sodium borohydride (B1222165), yields the target alcohol, 2-hexylcyclopent-2-en-1-ol.

Another significant pathway is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a divinyl ketone. While not directly producing the alcohol, it is a key method for synthesizing the cyclopentenone precursor. The mechanism involves protonation of the ketone, followed by a 4π-electrocyclic ring closure to form a cyclopentenyl cation. Subsequent elimination of a proton yields the cyclopentenone. The specific substitution pattern and reaction conditions can influence the regioselectivity and stereoselectivity of the ring closure.

Stereochemical Mechanism Studies (e.g., Zimmermann-Traxler Model in Aldol Reactions)

The stereochemistry of the hydroxyl group and the hexyl group in 2-hexylcyclopent-2-en-1-ol is often established during the key bond-forming steps of the synthesis, particularly in reactions like the aldol addition. The Zimmermann-Traxler model provides a powerful framework for predicting the stereochemical outcome of aldol reactions that proceed via a metal enolate. harvard.edu

This model postulates a chair-like, six-membered transition state involving the metal enolate and the aldehyde. harvard.eduubc.ca The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, specifically 1,3-diaxial interactions. harvard.eduyoutube.com The geometry of the enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the resulting aldol adduct. harvard.edu

(Z)-enolates generally lead to the syn-aldol adduct.

(E)-enolates typically result in the anti-aldol adduct.

Experimental evidence, including studies using deuterium-labeled enol silanes as lithium enolate precursors, supports the prevalence of these chair-like transition states over boat-like alternatives. nih.gov The choice of the metal cation (e.g., Li+, B3+) and the ligands associated with it can significantly impact the facial selectivity of the reaction, especially when chiral auxiliaries or catalysts are employed. libretexts.org By carefully selecting the enolate geometry and reaction conditions, chemists can control the stereochemical configuration of the newly formed stereocenters in the precursors to 2-hexylcyclopent-2-en-1-ol.

Table 1: Predicted Stereochemical Outcome Based on the Zimmermann-Traxler Model

| Enolate Geometry | Aldehyde Approach | Major Diastereomer |

| (Z)-enolate | Equatorial R' group | syn |

| (E)-enolate | Equatorial R' group | anti |

This table illustrates the general principle of the Zimmermann-Traxler model in predicting the major diastereomer in an aldol reaction.

Mechanistic Insights into Enzymatic Transformations Relevant to Cyclopentenols (e.g., BVMO Catalysis)

Enzymatic transformations offer a highly selective and environmentally benign alternative for the synthesis and modification of cyclopentenols like 2-hexylcyclopent-2-en-1-ol. Baeyer-Villiger monooxygenases (BVMOs) are a particularly relevant class of enzymes that catalyze the oxidation of ketones to esters or lactones. nih.govyoutube.com The precursor to 2-hexylcyclopent-2-en-1-ol, 2-hexyl-2-cyclopenten-1-one nih.gov, can be a substrate for BVMOs.

The catalytic cycle of a BVMO typically involves the reaction of the enzyme's flavin cofactor (FAD) with molecular oxygen and NADPH to form a reactive C4a-(hydro)peroxyflavin intermediate. nih.gov This potent oxidizing species then attacks the carbonyl carbon of the ketone substrate, forming a tetrahedral intermediate known as the Criegee intermediate. youtube.com A subsequent rearrangement, involving the migration of one of the alkyl groups of the ketone, leads to the formation of the ester or lactone product, with the oxygen atom inserted between the carbonyl carbon and the migrating group. youtube.comyoutube.com

A key feature of the Baeyer-Villiger reaction is that the migration occurs with retention of stereochemistry at the migrating center. youtube.comyoutube.com The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the substituents on the ketone, with more substituted and electron-donating groups generally migrating preferentially. In the case of 2-hexyl-2-cyclopenten-1-one, the enzyme would likely catalyze the insertion of an oxygen atom to form a six-membered lactone. The enantioselectivity of this transformation can often be controlled through directed evolution of the enzyme. capes.gov.br

Table 2: Key Steps in BVMO Catalysis

| Step | Description |

| 1. Flavin Reduction | The FAD cofactor is reduced by NADPH. |

| 2. Peroxyflavin Formation | The reduced flavin reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. nih.gov |

| 3. Nucleophilic Attack | The peroxyflavin attacks the carbonyl carbon of the ketone substrate. |

| 4. Criegee Intermediate Formation | A tetrahedral intermediate is formed. youtube.com |

| 5. Rearrangement | An alkyl group migrates, leading to oxygen insertion and formation of the lactone product. |

| 6. Product Release | The lactone product is released, and the enzyme is regenerated. |

This table outlines the generalized catalytic cycle of a Baeyer-Villiger monooxygenase.

Understanding Conformational Changes and Transition States in Key Reaction Pathways

A comprehensive understanding of the reactivity and selectivity in the synthesis of 2-hexylcyclopent-2-en-1-ol necessitates an analysis of the conformational changes and transition states of the reacting molecules. The five-membered ring of the cyclopentenol (B8032323) is not planar and can adopt various envelope and twist conformations. The specific conformation can influence the accessibility of the reacting centers and the stereochemical outcome of a reaction.

In the context of the aldol reaction leading to the cyclopentane (B165970) ring, the chair-like transition state of the Zimmermann-Traxler model is a prime example of how conformational preferences dictate the stereochemical outcome. harvard.eduubc.ca The molecule orients itself to minimize steric strain in the transition state, which is the highest energy point along the reaction coordinate.

Computational chemistry methods, such as density functional theory (DFT), are invaluable tools for modeling these transition states and calculating their relative energies. These calculations can provide insights into the preferred reaction pathways and help rationalize experimentally observed product distributions. For instance, in the Nazarov cyclization, computational studies can help to understand the factors that control the torquoselectivity of the electrocyclic ring closure, which determines the stereochemistry of the resulting cyclopentenone.

The study of conformational changes is also critical in understanding enzyme catalysis. The active site of an enzyme like a BVMO provides a specific three-dimensional environment that binds the substrate in a particular conformation, pre-organizing it for the reaction. nih.gov This induced fit can lower the activation energy of the reaction and control the regio- and stereoselectivity of the transformation.

Advanced Analytical Methodologies for Characterization of 2 Hexylcyclopent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Hexylcyclopent-2-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. ox.ac.uk

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Hexylcyclopent-2-en-1-ol, specific proton signals reveal the connectivity and chemical environment of the hydrogen atoms. The proton attached to the hydroxyl-bearing carbon typically appears as a distinct multiplet. The olefinic proton on the cyclopentene (B43876) ring gives rise to a signal in the downfield region. The protons of the hexyl chain exhibit a series of multiplets, with chemical shifts dependent on their proximity to the cyclopentene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances include those for the carbon bearing the hydroxyl group, the two olefinic carbons of the C=C double bond, and the various carbons of the hexyl side chain and the cyclopentene ring. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~5.7-5.9 | Olefinic H |

| ~4.2-4.4 | H-C-OH |

| ~2.0-2.4 | Allylic CH₂ |

| ~1.2-1.6 | Hexyl CH₂ |

| ~0.9 | Terminal CH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Differentiation and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. nih.govnih.gov For 2-Hexylcyclopent-2-en-1-ol, GC-MS is crucial for two primary purposes: differentiating between regioisomers and assessing the purity of a sample.

Regioisomers of 2-Hexylcyclopent-2-en-1-ol, which have the same molecular formula but differ in the position of the hexyl group or the double bond on the cyclopentene ring, can often be separated by the gas chromatograph. The resulting mass spectra for each separated isomer will likely show fragmentation patterns that can help in their specific identification.

Purity profiling by GC-MS allows for the detection and tentative identification of any impurities present in a sample of 2-Hexylcyclopent-2-en-1-ol. The relative peak areas in the chromatogram can provide a semi-quantitative measure of the purity.

| GC-MS Application | Information Obtained |

| Regioisomer Differentiation | Separation and identification of isomers based on retention time and mass spectra. |

| Purity Profiling | Detection and identification of impurities, and estimation of sample purity. |

Infrared (IR) Spectroscopy for Functional Group Identification (O-H and C=C stretches)

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. lumenlearning.comlibretexts.org In the case of 2-Hexylcyclopent-2-en-1-ol, the IR spectrum will exhibit characteristic absorption bands that confirm its key structural features.

The most prominent and easily identifiable peak will be the broad O-H stretching vibration of the alcohol functional group, typically appearing in the region of 3200-3600 cm⁻¹. The presence of a carbon-carbon double bond (C=C) in the cyclopentene ring will give rise to a stretching absorption band around 1640-1680 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the alkyl chain and the cyclopentene ring will be observed in the 2850-3000 cm⁻¹ region. lumenlearning.comlibretexts.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=C (alkene) | 1640-1680 |

| C-H (alkane/alkene) | 2850-3000 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. sielc.comresearchgate.net For 2-Hexylcyclopent-2-en-1-ol, HPLC is particularly valuable for quantitative analysis and for determining the enantiomeric excess (ee) of a chiral sample.

In quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of 2-Hexylcyclopent-2-en-1-ol in an unknown sample can then be used to determine its concentration accurately.

When dealing with a chiral sample of 2-Hexylcyclopent-2-en-1-ol, chiral HPLC can be employed to separate the enantiomers. The relative peak areas of the two enantiomers allow for the calculation of the enantiomeric excess, a critical parameter in stereoselective synthesis and pharmaceutical applications. Achieving reliable and accurate ee measurements often requires careful optimization of HPLC conditions. umn.edu

| HPLC Application | Key Parameter Measured |

| Quantitative Analysis | Concentration |

| Enantiomeric Excess Determination | Ratio of Enantiomers (ee) |

Chiral Chromatography Techniques for Stereoisomer Separation (e.g., Chiral GC-MS, HPLC with β-cyclodextrin columns)

Due to the presence of a stereocenter at the carbon bearing the hydroxyl group, 2-Hexylcyclopent-2-en-1-ol exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these stereoisomers. gcms.czsigmaaldrich.com

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC columns, often containing derivatized cyclodextrins as the stationary phase, can effectively separate the enantiomers of volatile compounds like 2-Hexylcyclopent-2-en-1-ol. lcms.czgcms.czelementlabsolutions.com The separated enantiomers can then be detected and identified by the mass spectrometer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation. Columns with chiral stationary phases (CSPs), such as those based on β-cyclodextrins, are commonly used. lcms.czsigmaaldrich.com These CSPs interact differently with each enantiomer, leading to different retention times and thus separation. The choice of mobile phase and other chromatographic conditions is critical for achieving optimal resolution.

| Chiral Chromatography Technique | Stationary Phase Example |

| Chiral GC-MS | Derivatized β-cyclodextrin |

| Chiral HPLC | β-cyclodextrin bonded to silica |

Other Spectroscopic and Spectrometric Techniques for Comprehensive Characterization

While the aforementioned techniques are the primary tools for characterizing 2-Hexylcyclopent-2-en-1-ol, other methods can provide complementary information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity of protons and carbons in the molecule. ox.ac.uk Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can offer enhanced separation and sensitivity for complex samples containing this compound. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Hexylcyclopent 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Stereoelectronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 2-hexylcyclopent-2-en-1-ol. These calculations can provide a detailed picture of the electron distribution, orbital energies, and bonding within the molecule, which in turn governs its reactivity and physical properties.

The electronic nature of 2-hexylcyclopent-2-en-1-ol is characterized by the interplay of the cyclopentene (B43876) ring, the allylic alcohol group, and the hexyl substituent. The π-system of the double bond and the lone pairs of the hydroxyl oxygen are key features. DFT calculations can quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the π-bond of the C=C double bond and the oxygen lone pairs, making these the primary sites for electrophilic attack. The LUMO is generally the corresponding π* antibonding orbital, which is the site for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Substituted Cyclopentenol (B8032323) System

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

Molecular Modeling and Dynamics Simulations of Conformational Landscape

The five-membered ring of 2-hexylcyclopent-2-en-1-ol is not planar. To minimize ring strain, it adopts a puckered conformation. chemrxiv.org Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify its stable conformers. For cyclopentane-like rings, "envelope" and "twist" (or "half-chair") conformations are common. chemrxiv.org The presence of the double bond in the cyclopentene ring and the substituents further influences the conformational preferences.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of 2-hexylcyclopent-2-en-1-ol. elsevierpure.comnih.gov By simulating the motion of atoms over time, MD can reveal how the molecule explores its conformational space at a given temperature. These simulations can show the transitions between different low-energy conformations of the ring and the rotation of the hexyl chain and the hydroxyl group.

The conformational landscape is crucial for understanding the molecule's interactions with other molecules, such as receptors in biological systems or components of a solvent. nih.gov MD simulations can also be used to calculate time-averaged properties, providing a more realistic picture of the molecule's behavior in a dynamic environment compared to static calculations of single conformers. nih.gov

Table 2: Conformational Analysis of a Substituted Cyclopentene Ring

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Key Interactions |

| Envelope (C4-out-of-plane) | 0.0 | ~25° | Minimized allylic strain |

| Twist (Half-Chair) | 0.8 | ~ -15° | Reduced torsional strain |

Note: This table presents hypothetical data for a substituted cyclopentene ring to illustrate the typical energy differences and structural features of its main conformers. Specific data for 2-hexylcyclopent-2-en-1-ol would require dedicated computational studies.

Computational Prediction and Validation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 2-hexylcyclopent-2-en-1-ol. DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgrsc.org

A key reaction of 2-hexylcyclopent-2-en-1-ol is the oxidation of the allylic alcohol to the corresponding ketone, 2-hexylcyclopent-2-en-1-one. nih.govrsc.org Computational studies can elucidate the detailed mechanism of this transformation, for example, by modeling the reaction with common oxidizing agents. By calculating the energy barriers (activation energies) associated with different possible pathways, the most likely mechanism can be determined. nih.gov These calculations can also provide insights into the stereoselectivity of reactions, predicting which stereoisomer of a product will be preferentially formed. dntb.gov.uarsc.org

For instance, in a metal-catalyzed oxidation, computational models can help to understand how the substrate binds to the catalyst and how the electronic properties of both influence the reaction rate and outcome. The validation of these predicted pathways often involves comparing calculated kinetic parameters with experimental data.

Table 3: Calculated Activation Energies for a Model Allylic Alcohol Oxidation

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Computational Method |

| Hydrogen Abstraction | TS1 | 15.2 | DFT (M06-2X/6-311+G) |

| Oxygen Rebound | TS2 | 5.8 | DFT (M06-2X/6-311+G) |

Note: The data presented are for a model reaction to illustrate how computational chemistry can be used to study reaction mechanisms. The values are not specific to 2-hexylcyclopent-2-en-1-ol. acs.orgnih.gov

Structure-Property Relationship Studies via Computational Approaches

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govmdpi.com Computational approaches are central to QSPR, as they are used to calculate a wide range of molecular descriptors that encode structural, electronic, and topological information.

For 2-hexylcyclopent-2-en-1-ol, QSPR studies could be employed to predict properties such as its boiling point, vapor pressure, water solubility, and even its odor characteristics, given that similar cyclopentenone derivatives are used as fragrance ingredients. nih.gov The first step in a QSPR study is the calculation of a large number of molecular descriptors for a set of related compounds. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 4: Representative Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Relevance to Properties |

| Constitutional | Molecular Weight | Boiling point, vapor pressure |

| Topological | Wiener Index | Intermolecular interactions |

| Geometric | Molecular Surface Area | Solubility, transport properties |

| Electronic | HOMO/LUMO Energies | Reactivity, color |

Note: This table lists general classes of descriptors that would be relevant for a QSPR study of 2-hexylcyclopent-2-en-1-ol and related compounds.

Occurrence and Biosynthesis of 2 Hexylcyclopent 2 En 1 Ol in Natural Systems

Natural Isolation and Identification of 2-Hexylcyclopent-2-en-1-ol and Related Compounds

As of now, there are no definitive scientific reports confirming the isolation of 2-Hexylcyclopent-2-en-1-ol directly from a plant, insect, or microbial source. Chemical databases like PubChem list its properties and synthesis methods, but a documented natural occurrence is absent. nih.govnih.gov

The identification of related cyclopentenone and cyclopentenol (B8032323) structures in various plant species, however, is common. For instance, a study on potato (Solanum tuberosum) stolons identified a novel cyclopentenone, 2-oxo-5-pentyl-3-cyclopentene-1-octanoic acid (10-oxo-11-phytoenoic acid), which is structurally related to the jasmonate precursor, 12-oxo-phytodienoic acid (OPDA). researchgate.net This discovery highlights the diversity of cyclopentenoid structures that can arise in plants.

Furthermore, volatile organic compounds (VOCs) play a crucial role in plant communication and defense, and various cyclic compounds are among them. researchgate.netunifr.chnih.govnih.gov For example, some plant species are known to emit cyclopentanoid derivatives to attract pollinators. researchgate.net While 2-Hexylcyclopent-2-en-1-ol has not been specifically identified in these volatile bouquets, the analytical methods used in such studies, like gas chromatography-mass spectrometry (GC-MS), are capable of detecting such compounds. Future comprehensive analyses of plant volatiles may yet reveal its presence.

Table 1: Examples of Naturally Occurring Cyclopentenoid Compounds

| Compound Name | Natural Source | Function |

| Jasmonic Acid | Various Plants | Plant hormone, defense signaling |

| Methyl Jasmonate | Various Plants | Volatile plant signal, defense |

| 12-oxo-phytodienoic acid (OPDA) | Various Plants | Precursor to jasmonic acid, signaling molecule |

| 2-oxo-5-pentyl-3-cyclopentene-1-octanoic acid | Potato (Solanum tuberosum) | Unknown, likely involved in plant physiology |

| 3-methylen-2-(pent-2(Z)-enyl)-cyclopentanol | Carludovicoideae plant species | Attracts flower weevils for pollination |

Biosynthetic Pathways of Cyclopentenols and Jasmonates in Biological Organisms

The biosynthesis of cyclopentenols and the closely related jasmonates is best understood in plants and originates from the oxylipin pathway. This pathway utilizes polyunsaturated fatty acids, primarily α-linolenic acid (an 18-carbon fatty acid), as its starting material.

The established route to jasmonic acid proceeds as follows:

Oxygenation: The enzyme lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form a hydroperoxide derivative.

Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) then convert this intermediate into the cyclopentenone structure, 12-oxo-phytodienoic acid (OPDA).

Reduction and Chain Shortening: The cyclopentenone ring of OPDA is reduced by an OPDA reductase (OPR), followed by several steps of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid.

For 2-Hexylcyclopent-2-en-1-ol, a C11 compound, to be synthesized via a similar pathway, a different fatty acid precursor or a modified catabolic process would be required. One possibility is the enzymatic cleavage of a larger fatty acid hydroperoxide, leading to a C11 intermediate that could then cyclize and be reduced to form the final alcohol. While the synthesis of various cyclopentanoids from linoleic acid has been demonstrated, the specific enzymatic machinery for producing a hexyl-substituted cyclopentenol has not been identified. nih.govresearchgate.net

Ecological Roles in Inter-Species Communication (e.g., Plant Pheromones)

The ecological functions of cyclopentenols and related volatile compounds are diverse, primarily revolving around communication and defense. unifr.chnih.govnih.gov Jasmonates, for instance, are key signaling molecules in plant defense against herbivores. When a plant is attacked, the production of jasmonates is induced, leading to the synthesis of defense-related proteins and secondary metabolites.

Volatile derivatives like methyl jasmonate can act as airborne signals, alerting neighboring plants to the presence of a threat and priming their defenses. This "plant-to-plant communication" is a well-documented phenomenon. researchgate.net Furthermore, these herbivore-induced plant volatiles (HIPVs) can serve as cues for the natural enemies of the herbivores, such as parasitic wasps, attracting them to the damaged plant.

Given its structure as a volatile alcohol, it is plausible that 2-Hexylcyclopent-2-en-1-ol, if produced by plants, could play a role in such ecological interactions. It might function as:

An attractant for pollinators or seed dispersers.

A repellent against herbivores or pathogens.

A component of the complex blend of HIPVs that attracts carnivorous insects.

A signal in plant-plant communication.

However, without direct experimental evidence, these potential roles remain speculative. The specific ecological impact of any volatile compound is highly dependent on the context of the interaction, including the species involved and the environmental conditions.

Emerging Research in the Chemistry of 2-Hexylcyclopent-2-en-1-ol

The compound 2-Hexylcyclopent-2-en-1-ol, a substituted cyclopentenol, represents a class of molecules that are gaining attention for their potential in various advanced chemical applications. The unique structural combination of a five-membered ring, a reactive alcohol group, and an alkene moiety makes it a versatile synthon. This article explores the emerging research directions and interdisciplinary studies focused on this compound and its structural relatives.

Emerging Research Directions and Interdisciplinary Studies

The principles of green chemistry are increasingly guiding the synthesis of complex molecules, including cyclopentenol (B8032323) derivatives. Research has focused on developing environmentally benign and efficient routes that minimize waste and energy consumption. A significant strategy involves the use of biomass-derived feedstocks, such as furfural (B47365), which can be obtained from the C5 stream of biomass. google.com The conversion of furfural to cyclopentanone (B42830), a key precursor for cyclopentenols, represents a cost-effective and sustainable alternative to petroleum-based methods. researchgate.net

Green synthetic methods for cyclopentanols have been developed using by-products from petroleum cracking, such as dicyclopentadiene. organic-chemistry.org This process involves selective hydrogenation and esterification, followed by hydrolysis to yield the cyclopentanol, aiming for high selectivity, high yield, and low energy consumption while avoiding corrosive and polluting reagents. organic-chemistry.org The application of green chemistry principles, such as utilizing alternative reaction media like water or ionic liquids and employing biocatalysis or photocatalysis, is also being explored to reduce the environmental impact of producing cyclic compounds. youtube.com These methodologies provide a framework for developing sustainable pathways to 2-hexylcyclopent-2-en-1-ol, potentially starting from bio-based materials and employing eco-friendly catalytic systems.